molecular formula C11H22Si B14502895 Silane, (2-cyclohexylideneethyl)trimethyl- CAS No. 63922-76-9

Silane, (2-cyclohexylideneethyl)trimethyl-

Cat. No.: B14502895
CAS No.: 63922-76-9
M. Wt: 182.38 g/mol
InChI Key: MXBJYMQIMKJXKC-UHFFFAOYSA-N
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Description

Silane, (2-cyclohexylideneethyl)trimethyl- is an organosilicon compound with the molecular formula C11H22Si. It features a cyclohexylideneethyl group attached to a trimethylsilane moiety. This compound is part of the broader class of silanes, which are silicon analogs of alkanes and are characterized by the presence of one or more silicon atoms bonded to hydrogen and/or organic groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (2-cyclohexylideneethyl)trimethyl- typically involves the reaction of cyclohexylideneethyl derivatives with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the chlorine atom in trimethylchlorosilane is replaced by the cyclohexylideneethyl group.

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

Silane, (2-cyclohexylideneethyl)trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can be reduced to form simpler silanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens or organometallic compounds are employed.

Major Products

    Oxidation: Silanols and siloxanes.

    Reduction: Simpler silanes.

    Substitution: Various organosilicon compounds depending on the substituent introduced.

Scientific Research Applications

Silane, (2-cyclohexylideneethyl)trimethyl- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of silicone-based materials and coatings.

Mechanism of Action

The mechanism of action of Silane, (2-cyclohexylideneethyl)trimethyl- involves its ability to form stable bonds with organic and inorganic substrates. The silicon atom in the compound can engage in hyperconjugation, stabilizing positive charges and facilitating various chemical transformations. This property makes it a valuable reagent in organic synthesis and material science.

Comparison with Similar Compounds

Similar Compounds

  • Allyltrimethylsilane
  • Vinyltrimethylsilane
  • Phenyltrimethylsilane

Uniqueness

Silane, (2-cyclohexylideneethyl)trimethyl- is unique due to its cyclohexylideneethyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions requiring selective activation or stabilization of intermediates.

Properties

CAS No.

63922-76-9

Molecular Formula

C11H22Si

Molecular Weight

182.38 g/mol

IUPAC Name

2-cyclohexylideneethyl(trimethyl)silane

InChI

InChI=1S/C11H22Si/c1-12(2,3)10-9-11-7-5-4-6-8-11/h9H,4-8,10H2,1-3H3

InChI Key

MXBJYMQIMKJXKC-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC=C1CCCCC1

Origin of Product

United States

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